2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide
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Description
This would involve identifying the functional groups present in the molecule and describing its overall structure.
Synthesis Analysis
This would involve outlining a possible synthetic route to the compound, taking into consideration the reactivity of the different functional groups and the need for protecting groups.Molecular Structure Analysis
This would involve using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound under various conditions and with different reagents.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This would involve assessing the toxicity of the compound and determining appropriate safety precautions for handling and disposal.
Future Directions
This would involve suggesting areas for further research, such as potential applications of the compound or modifications that could be made to improve its properties or activity.
Please note that these are general steps and the specific analysis would depend on the exact nature of the compound and the available resources. It’s also important to note that such an analysis would typically be carried out by a team of experienced chemists and may require access to specialized laboratory equipment.
properties
CAS RN |
13567-11-8 |
---|---|
Product Name |
2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |
Molecular Formula |
C39H54N10O13S |
Molecular Weight |
903 g/mol |
IUPAC Name |
2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58) |
InChI Key |
WVHGJJRMKGDTEC-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4CC(CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@@H](C)O)C5=C(N3)C=C(C=C5)O |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O |
Origin of Product |
United States |
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